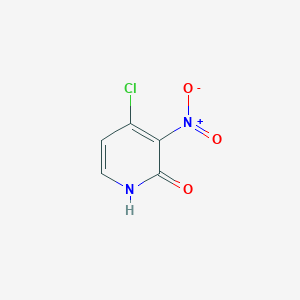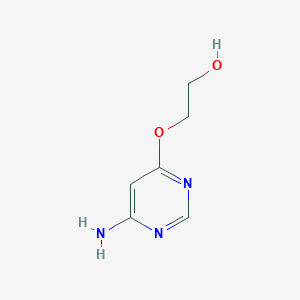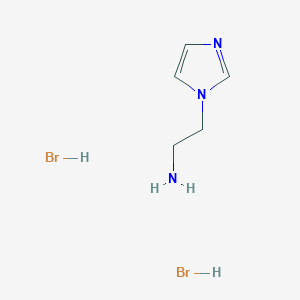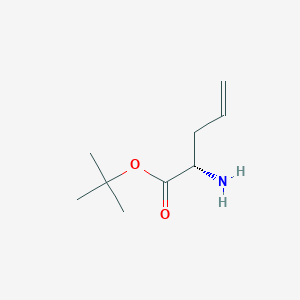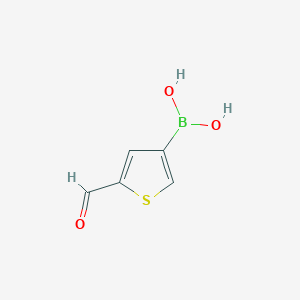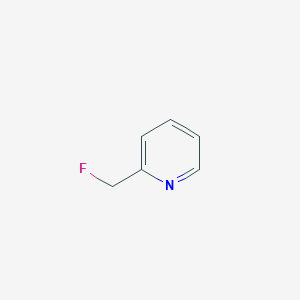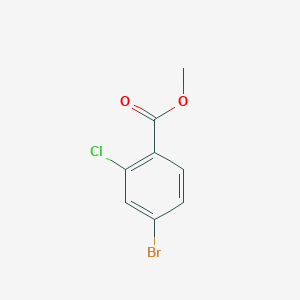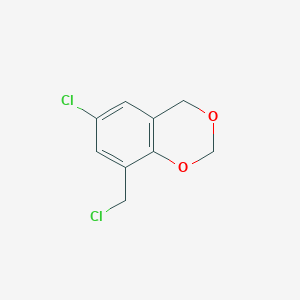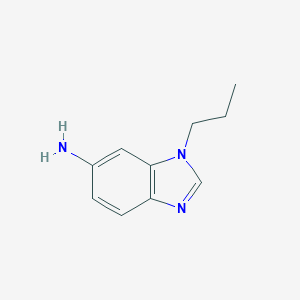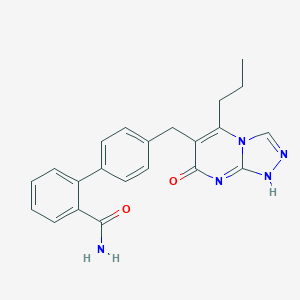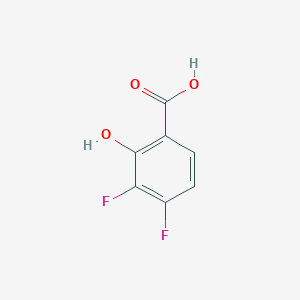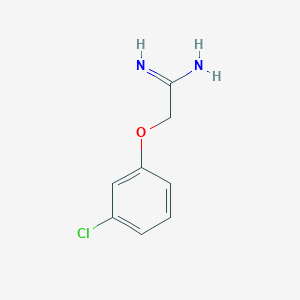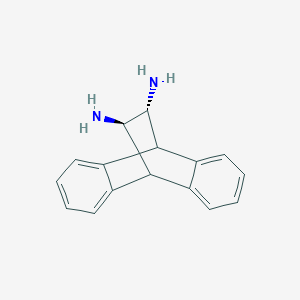
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(3-methoxyphenyl)propanoic acid, commonly known as homovanillic acid (HVA), is a metabolite of the neurotransmitter dopamine. HVA is formed by the breakdown of dopamine in the brain and is excreted in the urine. It is widely used as a biomarker for dopamine neurotransmission and is used in research to study the function of the dopaminergic system.
Mécanisme D'action
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the reuptake of dopamine, 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
Effets Biochimiques Et Physiologiques
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of dopamine receptors in the brain, leading to changes in behavior and mood. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for dopamine neurotransmission has several advantages. It is a non-invasive method for measuring dopamine function, as it can be measured in urine or cerebrospinal fluid. It is also a relatively stable metabolite, which allows for accurate measurement over time. However, there are limitations to the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels can be influenced by factors such as diet, exercise, and medication use, which can make interpretation of results difficult.
Orientations Futures
There are several future directions for research involving 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid. One area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid as a biomarker for the early detection of neurodegenerative disorders such as Parkinson's disease. Another area of interest is the use of 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid to monitor the effectiveness of treatments for psychiatric disorders such as schizophrenia. Additionally, there is interest in developing new methods for measuring 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels that are more sensitive and specific than current methods.
Méthodes De Synthèse
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be synthesized by the oxidation of dopamine using potassium permanganate or by the enzymatic breakdown of dopamine by monoamine oxidase. The resulting 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid can be extracted from urine or cerebrospinal fluid and analyzed using high-performance liquid chromatography.
Applications De Recherche Scientifique
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid is widely used as a biomarker for dopamine neurotransmission in research studies. It has been used to study the role of dopamine in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. 2-hydroxy-2-(3-methoxyphenyl)propanoic Acid levels have also been used to monitor the effectiveness of treatments for these disorders.
Propriétés
Numéro CAS |
162405-09-6 |
|---|---|
Nom du produit |
2-hydroxy-2-(3-methoxyphenyl)propanoic Acid |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-4-3-5-8(6-7)14-2/h3-6,13H,1-2H3,(H,11,12) |
Clé InChI |
CPWQLKNMLGVORT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)OC)(C(=O)O)O |
Synonymes |
2-HYDROXY-2-(3-METHOXYPHENYL)PROPANOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



